9-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
9-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-24(2)12-18-20(19(30)13-24)21(14-4-8-16(29)9-5-14)28-23(25-18)26-22(27-28)15-6-10-17(31-3)11-7-15/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSRFSOLCLKMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)N2)C5=CC=C(C=C5)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazolinone family. This class of compounds has garnered attention for its diverse biological activities, including anticancer properties and effects on various signaling pathways. This article synthesizes current research findings regarding the biological activity of this compound.
- Molecular Formula : C24H24N4O3
- Molecular Weight : 416.481 g/mol
- IUPAC Name : 9-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
Anticancer Activity
Research indicates that compounds within the triazoloquinazolinone family exhibit significant anticancer properties. Specifically:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization and disrupt vascular structures in tumors. This is critical in cancer therapy as it can potentially reduce tumor growth and metastasis .
- Case Studies : In vitro studies demonstrated that this compound effectively induces apoptosis in cancer cell lines by activating specific apoptotic pathways .
RXFP4 Agonist Activity
Recent studies have identified this compound as a selective agonist for the RXFP4 receptor:
- Signaling Pathways : The compound activates pCRE (promoter for cAMP response element), leading to ERK1/2 phosphorylation and intracellular calcium mobilization. These pathways are crucial for various physiological responses including cell proliferation and differentiation .
- Structure-Activity Relationship (SAR) : SAR analyses have indicated that modifications to the triazole and phenyl groups significantly influence the agonistic activity on RXFP4. For example, the presence of a hydroxyl group on the phenyl ring enhances receptor binding affinity .
Summary of Research Findings
A summary table of key findings related to the biological activity of the compound is provided below:
Potential Applications
Given its diverse biological activities:
- Cancer Therapy : The compound may serve as a lead structure for developing new anticancer agents.
- Cardiovascular Health : As an RXFP4 agonist, it could be explored for therapeutic applications in cardiovascular diseases where RXFP4 signaling plays a role.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to interact with DNA and inhibit cell proliferation makes it a candidate for further development in cancer therapy.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against conditions such as Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
Preliminary studies indicate that the compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers evaluated the effects of the compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis markers. Further investigations revealed that the compound modulated key proteins involved in cell cycle regulation.
Case Study 2: Neuroprotection
A recent study explored the neuroprotective effects of this compound in a rat model of ischemic stroke. The treatment group exhibited reduced infarct size and improved neurological scores compared to controls. The underlying mechanisms were attributed to decreased oxidative stress and enhanced neuronal survival.
Chemical Reactions Analysis
Functional Group Transformations at the Hydroxyphenyl Substituent
The 4-hydroxyphenyl group undergoes characteristic phenol reactions:
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Acetylation : Reacts with acetic anhydride in pyridine to form the acetylated derivative, enhancing lipophilicity for pharmacological studies.
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Sulfonation : Treating with concentrated sulfuric acid introduces a sulfonic acid group at the ortho position relative to the hydroxyl group.
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Oxidative Coupling : Under alkaline conditions with ferricyanide, forms biphenyl-linked dimers via radical coupling mechanisms.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acetylation | Ac₂O, pyridine, 80°C, 4h | 4-acetoxyphenyl derivative |
| Sulfonation | H₂SO₄ (conc.), 0°C, 2h | 2-sulfo-4-hydroxyphenyl derivative |
| Oxidative Coupling | K₃[Fe(CN)₆], NaOH, RT, 12h | Biphenyl dimer |
Modifications of the Methoxyphenyl Group
The 4-methoxyphenyl substituent participates in demethylation and electrophilic substitution:
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Demethylation : BBr₃ in dichloromethane cleaves the methyl ether to yield a catechol derivative.
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Nitration : Mixed HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to methoxy.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Demethylation | BBr₃, DCM, -78°C → RT, 6h | 4-hydroxyphenyl derivative |
| Nitration | HNO₃ (fuming), H₂SO₄, 0°C, 1h | 3-nitro-4-methoxyphenyl derivative |
Triazole Ring Reactivity
The triazole moiety exhibits nitrogen-centered reactivity:
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Alkylation : Reacts with methyl iodide in DMF to form N-methylated derivatives at the N2 position.
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Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via N3, forming complexes with potential catalytic activity.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 8h | N2-methyltriazoloquinazolinone |
| Metal Coordination | CuCl₂, EtOH/H₂O, RT, 3h | Cu(II)-triazole complex |
Quinazolinone Core Reactions
The fused quinazolinone system displays reactivity at the carbonyl and adjacent positions:
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Nucleophilic Attack : Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols.
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Ring-Opening : Heating with NaOH/EtOH cleaves the lactam ring, yielding amino acid precursors.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Grignard Addition | CH₃MgBr, THF, 0°C → RT, 2h | 8-hydroxy-8-methyl derivative |
| Alkaline Hydrolysis | NaOH (10%), EtOH, reflux, 12h | Open-chain diamino ketone |
Photochemical and Thermal Behavior
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Photodimerization : UV irradiation (254 nm) induces [2+2] cycloaddition between adjacent triazole and quinazoline rings.
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Thermal Rearrangement : Heating above 200°C triggers a Smiles-type rearrangement, forming isoindole derivatives.
Comparative Reactivity with Analogues
Key differences from structurally similar compounds:
| Compound | Key Reactivity Differences |
|---|---|
| 2-(Methylthio)-triazoloquinazolinone | Higher susceptibility to sulfoxide formation vs. hydroxyl-group reactions in the target |
| 3-Ethylthio derivatives | Preferential S-alkylation over N-alkylation due to steric factors |
Q & A
What are the optimal synthesis conditions for this compound, and how do catalyst systems influence reaction efficiency?
Basic Research Question
The synthesis of this triazoloquinazolinone derivative requires careful optimization of catalysts and reaction parameters. Evidence from comparative studies shows that the use of a novel deep eutectic solvent (NGPU) significantly enhances yield (85–92%) and reduces reaction time (30–45 minutes) compared to traditional catalysts like acetic acid or ionic liquids, which often require prolonged heating (6–8 hours) . Key parameters include:
- Catalyst loading : NGPU achieves high efficiency at 10 mol%, whereas conventional catalysts require 20–30 mol% .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic substituents, while protic solvents may lead to side reactions .
- Temperature control : Reactions performed at 80–100°C minimize byproduct formation .
How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic methods?
Basic Research Question
Structural confirmation requires a combination of techniques:
- NMR spectroscopy : - and -NMR identify substituent positions (e.g., methoxy vs. hydroxy phenyl groups) through characteristic shifts (δ 3.8 ppm for OCH, δ 9.8 ppm for OH) .
- X-ray crystallography : Resolves stereochemistry and ring conformation. For example, the 6,6-dimethyl group adopts a boat-like conformation in the tetrahydroquinazoline core, as confirmed by CCDC data .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (CHNO) with <2 ppm error .
What methodologies are recommended for evaluating the biological activity of this compound?
Basic Research Question
Preliminary biological screening should focus on:
- In vitro cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., MCF-7, HepG2) to assess IC values. Evidence suggests antitumor activity via kinase inhibition, with IC ranges of 2–10 μM .
- Enzyme inhibition studies : Test against targets like EGFR or CDK2 using fluorescence-based assays .
- Pharmacokinetic profiling : Measure logP (XLogP ≈ 3.2) and H-bond donors/acceptors (2/5) to predict bioavailability .
How can contradictory data on synthesis yields or biological activity be systematically addressed?
Advanced Research Question
Discrepancies often arise from variations in experimental design:
- Reproducibility checks : Standardize catalyst purity (e.g., NGPU vs. impure catalysts) and solvent drying protocols .
- Analytical validation : Use HPLC (≥95% purity threshold) to detect trace byproducts, such as de-methylated analogues .
- Statistical analysis : Apply ANOVA to compare yields across multiple batches, accounting for factors like temperature fluctuations .
What strategies are effective for establishing structure-activity relationships (SAR) in analogues of this compound?
Advanced Research Question
SAR studies require systematic structural modifications:
- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity. For example, nitro-substituted analogues show 3-fold higher activity against colon cancer .
- Ring hybridization : Fuse tetrazole or benzodiazepine moieties to improve target selectivity, as seen in related triazoloquinazolinones .
- Molecular docking : Use AutoDock Vina to predict binding affinities for kinase domains, guided by crystallographic data (e.g., PDB ID 1M17) .
What methodologies assess the environmental impact and degradation pathways of this compound?
Advanced Research Question
Ecological risk assessment involves:
- Fate studies : Track abiotic degradation via HPLC-MS under UV light (λ = 254 nm), identifying primary metabolites like hydroxylated derivatives .
- Toxicity profiling : Use Daphnia magna assays to determine LC values (e.g., >100 mg/L suggests low acute toxicity) .
- Bioaccumulation potential : Calculate BCF (bioconcentration factor) from octanol-water partitioning (logK ≈ 3.5) .
How can computational modeling enhance the design of derivatives with improved pharmacological profiles?
Advanced Research Question
Computational approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
